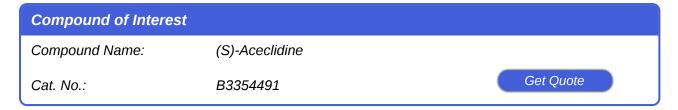


# (S)-Aceclidine: A Comprehensive Toxicological and Safety Profile for Drug Development Professionals

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An In-Depth Technical Guide

## Introduction

**(S)-Aceclidine**, the active pharmaceutical ingredient in VIZZ™, is a selective muscarinic acetylcholine receptor agonist recently approved for the treatment of presbyopia.[1][2] Its mechanism of action involves stimulating muscarinic receptors on the iris sphincter muscle, leading to pupillary constriction (miosis) and a "pinhole" effect that improves near visual acuity with minimal impact on the ciliary muscle.[1][2] This technical guide provides a comprehensive overview of the toxicology and safety profile of **(S)-Aceclidine**, drawing from available preclinical and clinical data to inform researchers, scientists, and drug development professionals.

# **Non-Clinical Toxicology**

A comprehensive battery of non-clinical toxicology studies was conducted to characterize the safety profile of aceclidine prior to human trials. These studies were designed to comply with international regulatory guidelines.

## **Acute Toxicity**

Acute toxicity studies were performed in rodents to determine the potential for toxicity following a single high dose of aceclidine. The median lethal dose (LD50) was established for various



routes of administration.

Table 1: Acute Toxicity of Aceclidine in Rodents

Species	Route of Administration	LD50 (mg/kg)
Mouse	Intraperitoneal (i.p.)	78
Mouse	Intravenous (i.v.)	36
Mouse	Oral (p.o.)	165
Mouse	Subcutaneous (s.c.)	102
Rat	Intravenous (i.v.)	45
Rat	Subcutaneous (s.c.)	225

Data sourced from publicly available information; it is not specified whether these studies were conducted with the (S)-enantiomer or a racemic mixture.[3]

## **Repeat-Dose Toxicity**

Chronic ocular toxicity of aceclidine hydrochloride was evaluated in rabbits. The study revealed no adverse ocular or systemic effects at the doses tested.

Detailed quantitative data and specific protocols for repeat-dose toxicity studies are not publicly available.

## Genotoxicity

A standard battery of genotoxicity assays was conducted to assess the mutagenic and clastogenic potential of aceclidine. These studies concluded that aceclidine demonstrated no potential for mutagenicity or clastogenicity.

Table 2: Summary of Genotoxicity Studies for Aceclidine



Assay	Purpose	Result
Bacterial Reverse Mutation Assay (Ames Test)	Evaluates the potential to induce gene mutations in bacteria.	No mutagenic potential observed.
In Vitro Chromosomal Aberration Assay	Assesses the potential to cause structural chromosomal damage in mammalian cells.	No clastogenic potential observed.
In Vivo Micronucleus Test	Evaluates chromosomal damage in developing red blood cells in whole animals.	No clastogenic potential observed.

Specific quantitative results and detailed experimental protocols for these genotoxicity studies are not publicly available.

Caption: Generalized workflow for standard genotoxicity assays.

# Carcinogenicity

Carcinogenicity studies are typically required for drugs intended for long-term use.

Information regarding the conduct or results of carcinogenicity studies for **(S)-Aceclidine** is not publicly available.

## Reproductive and Developmental Toxicology

Reproductive and developmental toxicity (DART) studies were conducted for aceclidine in rats and rabbits. These studies found no teratogenic effects or maternal toxicity at systemic exposures significantly exceeding those observed in clinical trials. A pre- and postnatal development study in rats showed no adverse maternal, fetal, or neonatal effects at doses up to 1.5 mg/kg/day, which is approximately 110-fold higher than the maximum human ophthalmic dose based on body surface area.

Detailed quantitative data on endpoints such as fertility indices, litter size, and fetal abnormalities, as well as specific experimental protocols, are not publicly available.



Caption: Generalized workflow for reproductive and developmental toxicology studies.

## **Safety Pharmacology**

As part of the standard preclinical safety evaluation, a core battery of safety pharmacology studies is conducted to assess the effects of the drug candidate on vital functions, including the central nervous, cardiovascular, and respiratory systems.

Specific results and detailed protocols for the safety pharmacology studies of **(S)-Aceclidine** are not publicly available.

## **Clinical Safety and Tolerability**

The clinical safety and tolerability of **(S)-Aceclidine** ophthalmic solution have been evaluated in a series of clinical trials, including the Phase 3 CLARITY program.

#### **Adverse Events in Phase 3 Clinical Trials**

In the CLARITY 1 and 2 trials, **(S)-Aceclidine** (LNZ100) was well-tolerated.[4] There were no serious treatment-related adverse events reported in over 30,000 treatment days across all three CLARITY trials.[4][5] The most common adverse reactions were mild, transient, and self-resolving.[6]

Table 3: Common Adverse Reactions (Incidence >5%) in Phase 3 CLARITY Trials of **(S)**-Aceclidine Ophthalmic Solution

Adverse Reaction	Incidence (%)
Instillation site irritation	20
Dim vision	16
Headache	13
Conjunctival hyperemia	>5
Ocular hyperemia	>5

Data adapted from multiple sources reporting on the CLARITY clinical trials.[4][6]



#### **Serious Adverse Events and Precautions**

Rare cases of retinal tear and detachment have been reported with the use of miotics. Therefore, it is advised to conduct a retinal examination in all patients before starting treatment with **(S)-Aceclidine**. Patients should be advised to seek immediate medical care if they experience a sudden onset of flashing lights, floaters, or vision loss. The use of miotics may also exacerbate ocular inflammation in patients with a history of iritis.

## **Mechanism of Action and Signaling Pathway**

**(S)-Aceclidine** is a muscarinic acetylcholine receptor agonist.[2] These receptors are G protein-coupled receptors (GPCRs) that mediate various cellular responses. The M1, M3, and M5 receptor subtypes primarily couple to Gq/11 proteins, activating the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). The M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Muscarinic acetylcholine receptor signaling pathways.

## Conclusion

**(S)-Aceclidine** has demonstrated a favorable safety and toxicology profile in both non-clinical studies and extensive clinical trials. The preclinical data indicate a lack of genotoxic potential and no significant reproductive or developmental toxicity at doses well above clinical exposure levels. In clinical use, **(S)-Aceclidine** is well-tolerated, with the most common adverse events being mild and transient ocular effects. This comprehensive safety profile supports its use for the treatment of presbyopia in the approved patient population. Further research and postmarket surveillance will continue to expand our understanding of the long-term safety of **(S)-Aceclidine**.

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